6-Fluoro-1H-indol-4-amine

Medicinal Chemistry Pharmacokinetics Metabolic Stability

Researchers requiring precise 4-amino-6-fluoroindole regiospecificity often face supply inconsistency. This compound eliminates re-validation risk with defined substitution critical for target engagement. - Enables synthesis of IDO1/TDO2 modulators with proven metabolic stability from 6-fluoro motif. - Suited for 19F-NMR probe development requiring native-state protein perturbation. - Sourced to support reproducible SAR studies in CNS and oncology programs.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 885518-25-2
Cat. No. B1343636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1H-indol-4-amine
CAS885518-25-2
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)N)F
InChIInChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2
InChIKeyXSFWKDMLYWEBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-indol-4-amine (CAS 885518-25-2): A Fluorinated Aminoindole Scaffold for Medicinal Chemistry and Drug Discovery


6-Fluoro-1H-indol-4-amine (CAS: 885518-25-2) is a fluorinated derivative of indole, specifically a 4-aminoindole bearing a fluorine substituent at the 6-position. It has a molecular formula of C8H7FN2 and a molecular weight of 150.15 g/mol . This compound functions as a versatile building block and intermediate in medicinal chemistry, enabling the synthesis of more complex bioactive molecules due to its amine handle and fluorinated indole core . The substitution pattern—an electron-donating amine at C4 and an electron-withdrawing fluorine at C6—provides a unique electronic profile that distinguishes it from other regioisomeric fluoroindole amines.

Why 6-Fluoro-1H-indol-4-amine Cannot Be Casually Substituted: The Critical Role of Regiochemistry and Substituent Effects


Within the class of fluorinated aminoindoles, the precise placement of the amine and fluorine substituents is a critical determinant of a compound's physicochemical and biological properties [1]. For example, a study of 6-fluoroindole derivatives confirmed that the 6-fluoro motif is essential for achieving potent inhibition of enzymes like Fatty Acid Amide Hydrolase (FAAH), where substituting the fluorine or altering its position would abolish or drastically reduce activity [2]. Furthermore, research comparing 5-fluoroindole and 6-fluoroindole has demonstrated that fluorination at the 6-position imparts a distinct ionization potential (IP), which directly impacts electron transfer rates and fluorescence properties in biochemical assays [3]. Therefore, substituting 6-Fluoro-1H-indol-4-amine with a different regioisomer (e.g., 5-Fluoro-1H-indol-4-amine or 6-Fluoro-1H-indol-5-amine) or a non-fluorinated analog would result in an unpredictable and likely suboptimal outcome in any established synthetic route or biological assay, making direct replacement scientifically unsound without extensive re-validation.

Quantitative Differentiation Guide: Key Evidence for Prioritizing 6-Fluoro-1H-indol-4-amine


Evidence Item 1: Metabolic Stability Advantage of the 6-Fluoroindole Core

Incorporation of a 6-fluoroindole core, as found in 6-Fluoro-1H-indol-4-amine, demonstrably enhances metabolic stability compared to non-fluorinated indole analogs. In a study of serine hydrolase inhibitors, the metabolic stability of compounds containing a 6-fluoroindole group was assessed in a relevant biological matrix. The presence of the 6-fluoro substituent was a key structural feature for achieving sustained half-lives, directly contrasting with the rapid degradation of unsubstituted indole derivatives [1].

Medicinal Chemistry Pharmacokinetics Metabolic Stability

Evidence Item 2: Distinct Electronic Profile and Ionization Potential (IP) Compared to 5-Fluoroindole Analogs

The 6-fluoro substitution pattern on the indole ring results in a significantly different ionization potential compared to its 5-fluoro counterpart. Experimental and computational data show that 6-fluoro substitution increases the IP of the indole core by a modest +0.09 eV, whereas 5-fluoro substitution results in a much larger increase of +0.19 eV [1]. This difference has profound effects on electron transfer quenching rates, directly impacting the fluorescence decay kinetics in protein environments.

Physical Organic Chemistry Fluorescence Spectroscopy Electron Transfer

Evidence Item 3: Proven Synthetic Versatility in Accessing Potent Enzyme Inhibitors

6-Fluoroindole derivatives, for which 6-Fluoro-1H-indol-4-amine is a synthetic precursor, have been successfully employed to generate highly potent inhibitors of therapeutically relevant enzymes. Specifically, a 6-fluoroindole/indole-2-carboxamide hybrid (compound 9f) exhibited potent inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1) with an IC₅₀ of 9.18 ± 0.84 nM [1]. This activity is contingent on the 6-fluoro substitution, which enhances binding affinity and metabolic stability relative to unsubstituted or differently substituted analogs.

Medicinal Chemistry Enzyme Inhibition SAR Studies

Evidence Item 4: Documented Biorecognition and In Vivo Metabolic Processing as a Fluorotryptophan Precursor

6-Fluoroindole, the core of the target compound, is actively metabolized by E. coli into 6-fluorotryptophan, which is then incorporated into the bacterial proteome [1]. This metabolic pathway is unique to 6- and 7-fluoroindole and is not efficiently utilized by other fluorinated or non-fluorinated indoles. This selective incorporation is a key differentiator for applications in producing fluorinated proteins for NMR and structural biology studies.

Chemical Biology Microbial Metabolism Protein Engineering

Recommended Research and Industrial Applications for 6-Fluoro-1H-indol-4-amine


1. Development of Metabolically Stable CNS-Penetrant Drug Candidates

Given the demonstrated role of the 6-fluoroindole motif in enhancing metabolic stability, 6-Fluoro-1H-indol-4-amine is an ideal starting material for synthesizing CNS-targeted pharmaceuticals [1]. Its ability to improve pharmacokinetic profiles makes it particularly valuable for developing new classes of selective serotonin reuptake inhibitors (SSRIs) or other neuromodulators where sustained target engagement is critical [2].

2. Synthesis of High-Potency Immuno-Oncology Agents

The high potency achieved by 6-fluoroindole-based derivatives against the IDO1 target supports the use of 6-Fluoro-1H-indol-4-amine in synthesizing novel immunomodulatory drug candidates for cancer therapy [1]. The amine handle allows for rapid diversification into amides, carbamates, and other functional groups to explore structure-activity relationships around the immunologically relevant IDO1 and TDO2 pathways.

3. Construction of 19F-NMR Probes and Fluorinated Tryptophan Analogs for Structural Biology

Due to its distinct electronic properties and the well-documented metabolic pathway to 6-fluorotryptophan, this compound is exceptionally well-suited for creating 19F-NMR probes [1]. Unlike 5-fluoroindole-based probes, the 6-fluoro isomer provides a more subtle perturbation to native protein structure and electron transfer dynamics [2], enabling more native-state investigations of protein folding, ligand binding, and dynamics in complex biological systems .

4. Building Block for Agrochemical and Plant Growth Regulator Discovery

Beyond pharmaceutical applications, 6-Fluoro-1H-indol-4-amine is cited as a precursor for synthesizing plant growth regulators and antifungal agents [1]. The fluorine atom's role in modulating bioactivity and environmental stability is a key advantage in agrochemical discovery programs seeking novel modes of action.

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